Cas no 1974873-92-1 (3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid)

3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-716938
- MFCD31439283
- 3-(3-bromo-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
- 1974873-92-1
- SY337951
- 3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid
-
- インチ: 1S/C12H10BrNO3/c1-6-3-4-8(5-9(6)13)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16)
- InChIKey: LTDYFNUEZFGMRT-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C)C=CC(=C1)C1C(C(=O)O)=C(C)ON=1
計算された属性
- せいみつぶんしりょう: 294.98441g/mol
- どういたいしつりょう: 294.98441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 63.3Ų
3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY337951-1g |
3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic Acid |
1974873-92-1 | ≥95% | 1g |
¥17100.00 | 2024-08-09 | |
Enamine | EN300-716938-1.0g |
3-(3-bromo-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
1974873-92-1 | 1g |
$0.0 | 2023-06-07 |
3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acidに関する追加情報
3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid (CAS No: 1974873-92-1)
3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid, also known by its CAS registry number 1974873-92-1, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The structure of this compound is characterized by a substituted isoxazole ring fused with a carboxylic acid group and a brominated aromatic ring, making it a versatile molecule with potential applications in drug design and material science.
The synthesis of 3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid involves a series of carefully controlled reactions, including nucleophilic substitution, oxidation, and cyclization steps. Recent advancements in catalytic methods have enabled the efficient synthesis of this compound with high purity and yield. Researchers have explored various solvent systems and reaction conditions to optimize the synthesis process, ensuring scalability for potential industrial applications.
One of the most notable features of this compound is its brominated aromatic ring, which contributes to its unique electronic properties. The bromine atom at the 3-position of the phenyl ring introduces electron-withdrawing effects, enhancing the reactivity of the molecule in certain chemical transformations. This property makes it an attractive candidate for use in medicinal chemistry, where such substituents are often employed to modulate pharmacokinetic profiles and bioavailability.
Recent studies have highlighted the potential of 3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid as a lead compound in the development of novel therapeutic agents. Its isoxazole ring is known to exhibit significant biological activity, particularly in anti-inflammatory and anticancer assays. Researchers have reported that this compound demonstrates selective inhibition against certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory drug candidate.
In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The combination of its aromaticity and heterocyclic structure makes it a promising candidate for use in organic electronics. Recent research has explored its ability to act as a semiconductor material in organic field-effect transistors (OFETs), where its electronic properties contribute to improved device performance.
The carboxylic acid group present in this compound plays a crucial role in its solubility and reactivity. This functional group allows for easy modification through esterification or amidation, enabling researchers to tailor the molecule for specific applications. For instance, ester derivatives of this compound have been studied for their potential use as prodrugs in drug delivery systems.
From an environmental perspective, the stability and biodegradability of 3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid have been evaluated under various conditions. Studies indicate that the compound exhibits moderate persistence in aqueous environments, raising concerns about its long-term ecological impact. However, further research is needed to fully understand its environmental fate and develop strategies for safe disposal.
In conclusion, 3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid (CAS No: 1974873-92-1) is a multifaceted compound with promising applications across diverse fields. Its unique chemical structure, combined with recent advancements in synthetic methodologies and biological evaluations, positions it as a valuable tool for researchers in academia and industry alike.
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